TNKS-2-IN-1

Descripción

Propiedades

IUPAC Name |

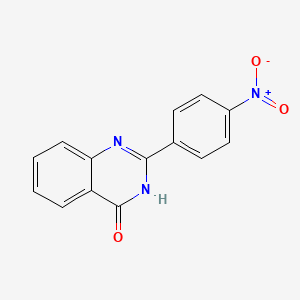

2-(4-nitrophenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-14-11-3-1-2-4-12(11)15-13(16-14)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSXUXCWTDUVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347517 | |

| Record name | 2-(4-nitrophenyl)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-59-7 | |

| Record name | 2-(4-nitrophenyl)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TNKS-2-IN-1: A Technical Guide to its Mechanism of Action in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation, and its aberrant activation is a hallmark of numerous cancers. A key regulatory hub in this pathway is the β-catenin destruction complex, which is responsible for maintaining low cytoplasmic levels of β-catenin. Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) are poly(ADP-ribose) polymerases (PARPs) that promote the degradation of Axin, a core scaffold protein of the destruction complex. By targeting Axin for proteasomal degradation, tankyrases act as positive regulators of Wnt signaling. TNKS-2-IN-1 is a small molecule inhibitor of tankyrases that has emerged as a valuable tool for investigating the therapeutic potential of Wnt pathway inhibition. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on the Wnt signaling cascade, presenting key quantitative data, and outlining essential experimental protocols for its characterization.

The Role of Tankyrases in Wnt Signaling

In the absence of a Wnt ligand, the β-catenin destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, thus preventing its accumulation and translocation to the nucleus.

Tankyrases (TNKS1 and TNKS2) play a pivotal role in destabilizing this destruction complex. They utilize NAD+ as a substrate to catalyze the addition of poly(ADP-ribose) (PAR) chains onto target proteins, a post-translational modification known as PARsylation.[1][2] A key substrate of tankyrases in the Wnt pathway is Axin.[1] The PARsylation of Axin creates a binding site for the E3 ubiquitin ligase RNF146, which then ubiquitinates Axin, targeting it for proteasomal degradation.[3] This continuous turnover of Axin limits the assembly and efficacy of the β-catenin destruction complex, thereby promoting a state that is permissive for Wnt signaling activation upon ligand stimulation.[1][3]

Mechanism of Action of this compound

This compound is a potent inhibitor of the catalytic activity of both TNKS1 and TNKS2. By binding to the nicotinamide (B372718) subsite of the PARP catalytic domain, it prevents the transfer of ADP-ribose from NAD+ to its substrates.[4] The primary mechanism of action of this compound in the context of Wnt signaling is the stabilization of Axin.[5]

By inhibiting tankyrase-mediated PARsylation, this compound prevents the RNF146-dependent ubiquitination and degradation of Axin.[3] This leads to an accumulation of Axin protein, which enhances the formation and activity of the β-catenin destruction complex.[5] A more robust destruction complex leads to increased phosphorylation and subsequent degradation of β-catenin. The resulting decrease in cytoplasmic and nuclear β-catenin levels leads to the downregulation of TCF/LEF-mediated transcription of Wnt target genes, many of which are implicated in cell proliferation and survival.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

The Role of TNKS-2-IN-1 in Telomere Maintenance Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of TNKS-2-IN-1, a representative selective inhibitor of Tankyrase 2 (TNKS2), in the context of telomere maintenance research. Tankyrase 2, a member of the poly(ADP-ribose) polymerase (PARP) family, is a key regulator of telomere length through its interaction with the shelterin complex.[1] This document details the molecular mechanism of TNKS2 action at telomeres, presents quantitative data on the effects of Tankyrase inhibitors, and provides detailed protocols for essential experiments in this field of study. Visualizations of the core signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of the methodologies and their applications.

Introduction: Tankyrase 2 and Telomere Biology

Telomeres, the protective caps (B75204) at the ends of linear chromosomes, are crucial for maintaining genomic stability.[2] Their progressive shortening with each cell division is a hallmark of cellular aging and a barrier to unlimited proliferation, a hurdle that cancer cells must overcome.[1] The shelterin complex, a group of six proteins, binds to telomeric DNA to protect it from being recognized as a DNA break and to regulate telomere length.[3]

Tankyrase 2 (TNKS2), along with its homolog Tankyrase 1 (TNKS1), are enzymes that play a pivotal role in telomere length regulation.[1][4] TNKS2 possesses poly(ADP-ribose) polymerase (PARP) activity and interacts with Telomeric Repeat Binding Factor 1 (TRF1), a core component of the shelterin complex.[2][5] TRF1 acts as a negative regulator of telomere length by limiting the access of telomerase, the enzyme responsible for elongating telomeres.[6][7]

TNKS2-mediated poly(ADP-ribosyl)ation (PARsylation) of TRF1 leads to the release of TRF1 from telomeres.[8] This, in turn, allows telomerase to bind to the telomeric DNA and extend the chromosome ends.[9] Consequently, inhibition of TNKS2 activity is a promising therapeutic strategy to induce telomere shortening and limit the proliferative capacity of cancer cells.[1] While initial studies in knockout mice suggested redundancy between TNKS1 and TNKS2, as the inactivation of TNKS2 alone did not lead to significant telomere shortening, the development of selective inhibitors allows for a more nuanced investigation of their individual roles.[2][10]

Mechanism of Action of this compound

This compound represents a selective chemical inhibitor of the enzymatic activity of Tankyrase 2. Its primary mechanism of action in telomere maintenance is the prevention of TRF1 PARsylation. By binding to the catalytic domain of TNKS2, this compound blocks the transfer of ADP-ribose units from NAD+ to TRF1. This leads to the stabilization of TRF1 on the telomeres, reinforcing its role as a negative regulator of telomere length. The persistent binding of TRF1 physically hinders telomerase from accessing the 3' overhang of the telomere, thereby inhibiting telomere elongation.[9] Long-term exposure to a TNKS2 inhibitor is expected to result in progressive telomere shortening, which can trigger a DNA damage response at the telomeres and ultimately lead to cellular senescence or apoptosis.[11]

Quantitative Data on Tankyrase Inhibition

The development of specific and potent Tankyrase inhibitors has enabled the quantitative assessment of their effects on cellular processes. The following table summarizes key quantitative data for representative Tankyrase inhibitors, including a recently identified selective TNKS2 inhibitor, TDI-012804, which serves as a proxy for the hypothetical this compound.

| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Cell Line | Reference |

| TDI-012804 | TNKS2 | in vitro PARylation assay | < 50 | - | [12] |

| TDI-012804 | TNKS1 | in vitro PARylation assay | > 25-fold selective for TNKS2 | - | [12] |

| XAV939 | TNKS1/2 | in vitro PARylation assay | TNKS1: ~11, TNKS2: ~4 | - | [12] |

| G007-LK | TNKS1/2 | Biochemical Inhibition | TNKS1: 29, TNKS2: 6.3 | - | [3][13] |

| G007-LK | Wnt Signaling | Cellular Reporter Assay | 19 | COLO 320DM | [3] |

Signaling Pathway and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

TNKS2 Signaling Pathway in Telomere Maintenance

Caption: TNKS2 PARsylates TRF1, leading to its dissociation from telomeres and allowing telomerase-mediated elongation. This compound inhibits TNKS2, stabilizing TRF1 on telomeres and preventing elongation.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the impact of this compound on telomere maintenance and cellular outcomes.

Detailed Experimental Protocols

Telomere Restriction Fragment (TRF) Analysis by Southern Blot

This protocol is adapted from established methods for measuring telomere length.[14][15][16][17]

Objective: To measure the average length of telomeres in a population of cells.

Materials:

-

Genomic DNA extraction kit

-

Restriction enzymes (e.g., HinfI and RsaI) and corresponding buffers

-

Agarose (B213101) gel electrophoresis system

-

Nylon membrane

-

Hybridization oven

-

Telomere-specific probe (e.g., (TTAGGG)n), labeled with a detectable marker (e.g., digoxigenin (B1670575) or radioactivity)

-

Chemiluminescent or radioactive detection reagents

-

X-ray film or digital imaging system

Procedure:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from control and this compound-treated cells. Ensure the DNA is intact and not sheared.

-

Restriction Digest: Digest 2-5 µg of genomic DNA with restriction enzymes that do not cut within the telomeric repeats (e.g., a combination of HinfI and RsaI). This will generate terminal restriction fragments (TRFs) containing the telomeres.

-

Agarose Gel Electrophoresis: Separate the digested DNA on a 0.7% agarose gel. Run the gel at a low voltage for a long duration (e.g., 50V for 16 hours) to achieve good separation of large DNA fragments. Include a DNA ladder of known molecular weights.

-

Southern Blotting:

-

Depurinate the gel in 0.25 M HCl for 15 minutes.

-

Denature the DNA in the gel with 0.5 M NaOH, 1.5 M NaCl for 30 minutes.

-

Neutralize the gel in 0.5 M Tris-HCl (pH 7.5), 1.5 M NaCl for 30 minutes.

-

Transfer the DNA from the gel to a positively charged nylon membrane overnight using capillary transfer with 20x SSC buffer.

-

UV-crosslink the DNA to the membrane.

-

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer for 1-2 hours at the appropriate temperature (e.g., 65°C).

-

Add the labeled telomeric probe to the hybridization buffer and incubate overnight.

-

-

Washing: Wash the membrane with low and high stringency buffers to remove the non-specifically bound probe.

-

Detection: Detect the probe signal using chemiluminescence or autoradiography.

-

Analysis: Determine the average TRF length by comparing the signal distribution to the molecular weight ladder.

Telomere Sister Chromatid Exchange (T-SCE) Assay

This protocol is based on the principles of Chromosome Orientation-Fluorescence In Situ Hybridization (CO-FISH).[18][19]

Objective: To visualize and quantify recombination events between sister telomeres.

Materials:

-

Cell culture medium supplemented with 5-bromo-2'-deoxyuridine (B1667946) (BrdU)

-

Colcemid

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (3:1 methanol:acetic acid)

-

Microscope slides

-

Hoechst 33258

-

UV light source

-

Exonuclease III

-

Telomere-specific Peptide Nucleic Acid (PNA) probes (one for the C-rich strand, one for the G-rich strand, labeled with different fluorophores)

-

Hybridization buffer

-

DAPI

-

Fluorescence microscope

Procedure:

-

BrdU Labeling: Culture cells for two cell cycles in the presence of BrdU to label the newly synthesized DNA strands.

-

Metaphase Arrest: Arrest cells in metaphase by treating with Colcemid.

-

Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution to swell the cells, and fix them in a methanol:acetic acid solution.

-

Metaphase Spreads: Drop the fixed cell suspension onto clean microscope slides to prepare metaphase spreads.

-

CO-FISH:

-

Stain the slides with Hoechst 33258.

-

Expose the slides to UV light to nick the BrdU-substituted DNA strand.

-

Digest the nicked strand with Exonuclease III to create single-stranded telomeric DNA.

-

Denature the slides and hybridize with fluorescently labeled, telomere-specific PNA probes for the C-rich and G-rich strands.

-

Wash the slides to remove the unbound probe and counterstain with DAPI.

-

-

Microscopy and Analysis: Visualize the chromosomes using a fluorescence microscope. T-SCE events will appear as chromosomes with telomeres that have signals from both the C-rich and G-rich strand probes on the same chromatid. Quantify the number of T-SCE events per chromosome.

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This protocol is a standard method for detecting cellular senescence.[20][21][22][23]

Objective: To identify senescent cells based on the expression of senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

-

Staining solution:

-

Citric acid/sodium phosphate (B84403) buffer, pH 6.0

-

Potassium ferrocyanide

-

Potassium ferricyanide

-

NaCl

-

MgCl2

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution (20 mg/ml in dimethylformamide)

-

-

Bright-field microscope

Procedure:

-

Cell Seeding: Seed control and this compound-treated cells in culture dishes and allow them to adhere.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with the fixing solution for 5-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining:

-

Prepare the fresh staining solution by mixing the buffer components and adding the X-gal stock solution.

-

Add the staining solution to the cells, ensuring they are completely covered.

-

Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells. Protect from light.

-

-

Visualization and Quantification:

-

Wash the cells with PBS.

-

Visualize the cells under a bright-field microscope. Senescent cells will appear blue.

-

Quantify the percentage of blue, senescent cells in multiple fields of view.

-

Conclusion

The inhibition of Tankyrase 2 presents a compelling strategy for targeting telomere maintenance in cancer cells. This compound, as a representative selective inhibitor, serves as a valuable research tool to dissect the specific roles of TNKS2 in telomere biology and to evaluate its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the effects of TNKS2 inhibition on telomere length, genomic stability, and cellular senescence. Further research into selective TNKS2 inhibitors will be crucial for the development of novel anti-cancer therapies that exploit the vulnerabilities of telomere maintenance pathways.

References

- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Tankyrase 2 Poly(ADP-Ribose) Polymerase Domain-Deleted Mice Exhibit Growth Defects but Have Normal Telomere Length and Capping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tnks2 tankyrase, TRF1-interacting ankyrin-related ADP-ribose polymerase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Tankyrase 2 poly(ADP-ribose) polymerase domain-deleted mice exhibit growth defects but have normal telomere length and capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Tankyrase 1 as a target for telomere-directed molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tankyrase promotes telomere elongation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Generation and Characterization of Telomere Length Maintenance in Tankyrase 2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. trn.tulane.edu [trn.tulane.edu]

- 16. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. buckinstitute.org [buckinstitute.org]

- 21. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 22. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 23. cellbiolabs.com [cellbiolabs.com]

An In-Depth Technical Guide to TNKS-2-IN-1: A Quinazolinone-Based Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNKS-2-IN-1, also identified as Compound 13g, is a small molecule inhibitor belonging to the 2-arylquinazolin-4(3H)-one class of compounds. It demonstrates inhibitory activity against tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a pivotal role in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in various cancers, making tankyrase inhibitors like this compound valuable tools for research and potential therapeutic development. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, including detailed experimental protocols and visualizations of relevant pathways and workflows.

Chemical Structure and Properties

This compound is a synthetic compound with the systematic IUPAC name 2-(4-nitrophenyl)quinazolin-4(3H)-one. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-nitrophenyl)quinazolin-4(3H)-one |

| SMILES | O=C1N=C(C2=CC=C(--INVALID-LINK--=O)C=C2)NC3=C1C=CC=C3[1] |

| CAS Number | 4765-59-7[1] |

| Molecular Formula | C₁₄H₉N₃O₃ |

| Molecular Weight | 267.24 g/mol |

Pharmacological Properties

This compound functions as an inhibitor of both tankyrase 1 and tankyrase 2. The available quantitative data on its inhibitory activity is presented in the following table.

| Target | IC₅₀ (nM) | Reference |

| TNKS1 | 259 | [1] |

| TNKS2 | 1100 | [1] |

A broader selectivity profile against other members of the poly (ADP-ribose) polymerase (PARP) family for this compound is not extensively documented in publicly available literature. Furthermore, detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) properties, have not been reported.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is through the inhibition of the enzymatic activity of tankyrase 1 and 2. These enzymes are key positive regulators of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus.

Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated. Tankyrases contribute to this process by poly-ADP-ribosylating (PARsylating) Axin, which leads to its ubiquitination by the E3 ligase RNF146 and proteasomal degradation. The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, which are often involved in cell proliferation and survival.

By inhibiting TNKS1 and TNKS2, this compound prevents the PARsylation-dependent degradation of Axin. This stabilizes the β-catenin destruction complex, leading to the continued degradation of β-catenin and the suppression of Wnt signaling.

Experimental Protocols

Synthesis of this compound

General Procedure for the Synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one:

-

Reaction Setup: A mixture of anthranilamide and 4-nitrobenzaldehyde (B150856) (in equimolar amounts) is prepared in a suitable solvent, such as ethanol (B145695) or acetic acid.

-

Catalyst/Reagent Addition: A catalytic amount of an acid or a condensing agent may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

In Vitro Tankyrase Enzymatic Assay

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against TNKS1 and TNKS2 using a chemiluminescent assay format.

Materials:

-

Recombinant human TNKS1 and TNKS2 enzymes

-

Histone H4 (or other suitable substrate)

-

Biotinylated NAD⁺

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

This compound (dissolved in DMSO)

-

96-well white microplates

-

Microplate reader with chemiluminescence detection capability

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with histone H4 by incubating overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histone.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a no-enzyme control.

-

Reaction Mixture: Add the diluted this compound or control solutions to the wells. Then, add the recombinant TNKS1 or TNKS2 enzyme to all wells except the no-enzyme control.

-

Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD⁺ to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PARsylation reaction to occur.

-

Detection: Wash the wells to remove unreacted components. Add streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.

-

Data Acquisition: Immediately measure the chemiluminescence signal using a microplate reader.

-

Data Analysis: The signal intensity is proportional to the enzyme activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Wnt Signaling Assay (TOPflash Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway in a cellular context.

Materials:

-

A suitable human cell line (e.g., HEK293T or a Wnt-dependent cancer cell line)

-

TOPflash and FOPflash reporter plasmids (TOPflash contains TCF/LEF binding sites upstream of a luciferase reporter gene; FOPflash has mutated binding sites and serves as a negative control)

-

Renilla luciferase plasmid (for transfection normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Wnt3a conditioned medium or recombinant Wnt3a (to stimulate the pathway)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Wnt Stimulation: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway.

-

Incubation: Incubate the cells for a further period (e.g., 16-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash activity. Calculate the percent inhibition of Wnt signaling for each concentration of this compound and determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of a novel tankyrase inhibitor like this compound.

Conclusion

This compound is a valuable research tool for studying the role of tankyrases in the Wnt/β-catenin signaling pathway and its implications in cancer biology. This guide provides a foundational understanding of its chemical properties, mechanism of action, and relevant experimental methodologies. Further research is warranted to fully elucidate its selectivity profile, pharmacokinetic properties, and potential as a therapeutic agent. The provided protocols and workflows offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of tankyrase inhibition.

References

The Role of Tankyrase 2 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tankyrase 2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family, has emerged as a critical regulator of cancer cell proliferation.[1] This enzyme's multifaceted role in key cellular processes, including the Wnt/β-catenin signaling pathway, telomere maintenance, and mitotic spindle formation, positions it as a promising therapeutic target in oncology.[1][2] This technical guide provides an in-depth analysis of TNKS2's function in cancer, presenting quantitative data on its inhibition, detailed experimental protocols for its study, and visual representations of its associated signaling pathways.

Core Functions of Tankyrase 2 in Cancer

TNKS2 is a multidomain protein that catalyzes the poly(ADP-ribosyl)ation (PARsylation) of target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This enzymatic activity is central to its role in promoting cancer cell proliferation through several key mechanisms:

-

Wnt/β-catenin Pathway Activation: TNKS2 is a key positive regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, including colorectal cancer.[1] TNKS2 PARsylates Axin, a crucial component of the β-catenin destruction complex.[1] This modification marks Axin for degradation, leading to the stabilization and nuclear accumulation of β-catenin.[1] In the nucleus, β-catenin acts as a transcriptional coactivator, promoting the expression of genes involved in cell proliferation, migration, and survival.[3][4] Inhibition of TNKS2 stabilizes Axin, thereby suppressing Wnt/β-catenin signaling and inhibiting tumor growth.[1]

-

Telomere Maintenance: Tankyrases, including TNKS2, are involved in the regulation of telomere length.[1] While either TNKS1 or TNKS2 is sufficient for maintaining telomere length, their coordinated action is crucial.[2] In some cancer cells that rely on telomere maintenance for their continued proliferation, targeting TNKS2 can impact telomere stability.[1] However, studies in mice have shown that the deletion of the PARP domain of Tnks2 does not lead to significant changes in telomere length, suggesting a complex and potentially redundant role in this process.[5][6]

-

Mitotic Spindle Integrity: Both TNKS1 and TNKS2 are required to resolve telomere cohesion and maintain the integrity of the mitotic spindle during cell division.[2] Deregulation of this process can lead to chromosomal instability, a hallmark of cancer.

Quantitative Data on TNKS2 Inhibition and Knockdown

The development of small molecule inhibitors targeting tankyrases has provided valuable tools to probe their function and assess their therapeutic potential. The following tables summarize key quantitative data from studies on TNKS2 inhibitors and knockdown experiments.

Table 1: Inhibitory Activity of Selected Tankyrase Inhibitors

| Inhibitor | Target(s) | Cancer Cell Line | Assay Type | IC50 (nM) | Reference |

| G007-LK | TNKS1/2 | Various | Cell Growth Inhibition (GI50) | < 200 (in sensitive lines) | [7] |

| TDI-012804 | TNKS2-selective | DLD1 (TNKS1 HET) | TOP-Flash Reporter | < 100 | [3] |

| XAV939 | TNKS1/2 | DLD1 | In vitro PARylation | TNKS1: ~26, TNKS2: ~11 | [3][8] |

| OM-153 | TNKS1/2 | COLO 320DM | Cell Viability (GI50) | 10.1 | [9] |

| UAT-B | TNKS/USP25 | TNKS-overexpressing CRC | Cell Viability (IC50) | Varies by cell line | [10] |

Table 2: Effects of TNKS2 Knockdown on Cancer Cell Proliferation

| Cancer Type | Cell Line | Method | Effect on Proliferation | Quantitative Change | Reference |

| Non-Small Cell Lung Cancer | NCI-H647 | shRNA | Inhibition | 60% reduction in migration | [11] |

| Hepatocellular Carcinoma | HepG2, Huh7 | siRNA | Inhibition | Significant reduction | [12] |

| Lung Cancer | ED1, ED2, A549, Hop62 | siRNA | Inhibition | Significant reduction | [13] |

Signaling Pathways and Logical Relationships

To visualize the intricate roles of TNKS2, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Wnt/β-catenin signaling pathway and the role of TNKS2.

Caption: Logical relationships of TNKS2 functions in cancer.

Caption: General experimental workflow for studying TNKS2.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of TNKS2 in cancer cell proliferation.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of TNKS2 inhibition or knockdown on cancer cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

TNKS2 inhibitor or siRNA targeting TNKS2

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment:

-

Inhibitor: Prepare serial dilutions of the TNKS2 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).

-

siRNA: Transfect cells with siRNA targeting TNKS2 or a non-targeting control siRNA according to the manufacturer's protocol.

-

-

Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

Objective: To analyze the protein levels of TNKS2, Axin, and β-catenin following TNKS2 inhibition or knockdown.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-TNKS2, anti-Axin, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP)

Objective: To determine the interaction between TNKS2 and Axin.

Materials:

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-Axin)

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as listed above)

Protocol:

-

Cell Lysis: Lyse treated or untreated cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-Axin) or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against TNKS2 and Axin.

Conclusion and Future Directions

Tankyrase 2 plays a significant pro-proliferative role in cancer cells, primarily through its potentiation of the Wnt/β-catenin signaling pathway. Its involvement in other critical cellular processes like telomere maintenance and mitosis further underscores its importance as a therapeutic target. The quantitative data from inhibitor and knockdown studies provide a strong rationale for the continued development of TNKS2-selective inhibitors. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the intricate functions of TNKS2 and to evaluate the efficacy of novel therapeutic strategies targeting this key enzyme in cancer. Future research should focus on elucidating the context-dependent roles of TNKS2 in different cancer types and exploring combination therapies to overcome potential resistance mechanisms.

References

- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. TNKS2 tankyrase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. Tankyrase 2 Poly(ADP-Ribose) Polymerase Domain-Deleted Mice Exhibit Growth Defects but Have Normal Telomere Length and Capping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation and Characterization of Telomere Length Maintenance in Tankyrase 2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tankyrase 2 promotes lung cancer cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Stabilization of Axin Protein by Tankyrase Inhibition: A Case Study with TNKS-2-IN-1

Disclaimer: The compound "TNKS-2-IN-1" is used as a representative model for a potent and selective Tankyrase inhibitor. The data and methodologies presented herein are based on established findings for well-characterized Tankyrase inhibitors, such as XAV939 and G007-LK, and are intended to illustrate the expected effects and experimental approaches for a compound of this class.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and development.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[2][3] Axin is a scaffold protein that serves as a concentration-limiting component of the β-catenin destruction complex.[4][5] This complex targets β-catenin for proteasomal degradation, thereby preventing its accumulation and translocation to the nucleus where it would otherwise activate target gene transcription.[1][6]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that post-translationally modify target proteins by adding poly(ADP-ribose) (PAR) chains.[7][8] Tankyrases PARsylate Axin, which marks it for ubiquitination and subsequent degradation by the proteasome.[4][9][10] This action of Tankyrases leads to the destabilization of the β-catenin destruction complex and the activation of Wnt signaling.

Tankyrase inhibitors, exemplified here by the hypothetical compound this compound, are small molecules that block the catalytic activity of TNKS1/2.[11][12] By inhibiting Tankyrase, these compounds prevent the PARsylation of Axin, leading to its stabilization and accumulation.[4][5][9] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby antagonizing Wnt signaling.[13][14][15] This guide provides a technical overview of the mechanism of action of this compound, focusing on its effect on Axin protein stabilization, and details the experimental protocols to investigate these effects.

Mechanism of Action: Axin Stabilization

The primary mechanism by which this compound stabilizes Axin is through the inhibition of Tankyrase-mediated poly(ADP-ribosyl)ation (PARsylation). In the absence of an inhibitor, Tankyrase binds to a specific motif on Axin and catalyzes the attachment of PAR chains.[4][7] This modification is recognized by the E3 ubiquitin ligase RNF146, which then poly-ubiquitinates Axin, targeting it for degradation by the 26S proteasome.[7] this compound, by binding to the catalytic domain of Tankyrases, prevents the PARsylation of Axin.[7] This lack of a degradation signal allows Axin to accumulate within the cell, leading to the enhanced formation of the β-catenin destruction complex.[9][16]

Data Presentation

The following tables summarize the expected quantitative effects of this compound on Axin protein levels and stability, based on data from representative Tankyrase inhibitors.

Table 1: Dose-Dependent Effect of this compound on Axin1 Protein Levels

| This compound Concentration (µM) | Axin1 Protein Level (Fold Change vs. Vehicle) |

| 0 (Vehicle) | 1.0 |

| 0.1 | 1.8 |

| 0.5 | 3.2 |

| 1.0 | 4.5 |

| 5.0 | 4.8 |

| 10.0 | 4.9 |

Data are representative of Western blot analysis of a Wnt-addicted cell line (e.g., SW480) treated for 24 hours.

Table 2: Time-Course of Axin1 Protein Stabilization by this compound

| Time (hours) | Axin1 Protein Level (Fold Change vs. t=0) |

| 0 | 1.0 |

| 2 | 1.5 |

| 4 | 2.5 |

| 8 | 3.8 |

| 16 | 4.6 |

| 24 | 4.7 |

Data are representative of Western blot analysis of a Wnt-addicted cell line (e.g., SW480) treated with 1 µM this compound.

Table 3: Effect of this compound on Axin1 Protein Half-Life

| Treatment | Axin1 Half-Life (minutes) |

| Vehicle (DMSO) | ~40 |

| This compound (1 µM) | >240 |

Data are representative of a cycloheximide (B1669411) chase assay performed in a suitable cell line.

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on Axin protein stabilization are provided below.

Western Blot for Axin Protein Levels

This protocol details the detection and quantification of Axin protein levels in cell lysates following treatment with this compound.

a. Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., SW480, DLD-1, or HEK293T) in 6-well plates.

-

Allow cells to reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

b. Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[17]

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.[9]

d. SDS-PAGE and Protein Transfer:

-

Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95-100°C for 5-10 minutes.[18]

-

Load 30-50 µg of protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel.[9][19]

-

Perform electrophoresis to separate proteins by size.[20]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][17]

e. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9][21]

-

Incubate the membrane with a primary antibody against Axin1 (or Axin2) overnight at 4°C with gentle agitation.[20][22]

-

Wash the membrane three times with TBST for 10 minutes each.[20][22]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Wash the membrane three times with TBST for 10 minutes each.[22]

f. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize Axin protein levels to a loading control (e.g., β-actin or GAPDH).

Cycloheximide (CHX) Chase Assay for Protein Half-Life

This assay is used to determine the half-life of Axin protein by inhibiting new protein synthesis and observing the rate of its degradation.[23][24][25]

a. Cell Culture and Pre-treatment:

-

Seed cells in multiple plates or wells to allow for harvesting at different time points.

-

Treat cells with this compound (e.g., 1 µM) or vehicle for a period sufficient to induce Axin stabilization (e.g., 4-6 hours).

b. Cycloheximide Treatment and Cell Harvesting:

-

Add cycloheximide (CHX) to the cell culture medium at a final concentration of 50-100 µg/mL to block protein synthesis.[26]

-

Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120, 240 minutes).[23][26] The t=0 time point represents the protein level at the time of CHX addition.

-

For each time point, wash cells with ice-cold PBS and lyse as described in the Western blot protocol.

c. Western Blot Analysis:

-

Perform Western blotting on the lysates from each time point as described previously.

-

Detect Axin and a loading control.

d. Data Analysis:

-

Quantify the Axin band intensity for each time point and normalize to the loading control.

-

Express the Axin protein level at each time point as a percentage of the level at t=0.

-

Plot the percentage of remaining Axin protein against time on a semi-logarithmic graph to determine the protein half-life.

Visualizations

Signaling Pathway Diagrams

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

Experimental Workflow Diagrams

Caption: Workflow for Western blot analysis of Axin stabilization.

Caption: Workflow for Cycloheximide (CHX) chase assay.

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 7. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. benchchem.com [benchchem.com]

- 10. Phosphorylation of axin within biomolecular condensates counteracts its tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling [ideas.repec.org]

- 16. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]

- 17. benchchem.com [benchchem.com]

- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 19. benchchem.com [benchchem.com]

- 20. bosterbio.com [bosterbio.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. ptglab.com [ptglab.com]

- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 26. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TNKS-2-IN-1: A Technical Guide to a Novel Tankyrase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of the Tankyrase 2 (TNKS2) inhibitor, TNKS-2-IN-1 (also known as Compound 13g), and other exemplary TNKS2 inhibitors. This document provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[1][2] Inhibition of tankyrase activity, particularly TNKS2, has emerged as a promising therapeutic strategy for cancers dependent on aberrant Wnt signaling.[3][4] This guide focuses on this compound, a notable inhibitor of TNKS2, and provides comparative data for other significant TNKS2 inhibitors to offer a broader context for researchers in the field.

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

TNKS1 and TNKS2 promote the degradation of Axin, a key component of the β-catenin destruction complex. By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation.[5] The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes, promoting cell proliferation.[6]

TNKS inhibitors, such as this compound, block the catalytic activity of tankyrases. This prevents the PARsylation of Axin, leading to its stabilization. A stable destruction complex can then effectively phosphorylate β-catenin, targeting it for degradation and thereby inhibiting the pro-proliferative Wnt signaling pathway.[7][8]

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of intervention by TNKS2 inhibitors.

Caption: Wnt/β-catenin signaling pathway and the mechanism of TNKS2 inhibition.

Quantitative Data

The following tables summarize the in vitro and cellular activities of this compound and other key TNKS2 inhibitors.

Table 1: In Vitro Biochemical Activity of TNKS Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| This compound (Compound 13g) | TNKS1 | 259 | [1] |

| TNKS2 | 1100 | [1] | |

| TNKS1/2-IN-1 | TNKS1/2 | pIC50: 7.1-8.2 | [9] |

| TNKS1/2-IN-2 (Compound 21) | TNKS1 | 4 | [10] |

| TNKS2 | 63 | [10] | |

| 5k | TNKS1 | 2.5 | [8] |

| TNKS2 | 1.2 | [8] |

Table 2: Cellular Activity of TNKS Inhibitors

| Compound | Cell Line | Assay | EC50 / IC50 (nM) | Reference |

| TNKS1/2-IN-2 (Compound 21) | A549 | Proliferation | 39.5 | [10] |

| H292 | Proliferation | 12.8 | [10] | |

| 5k | DLD-1 | Wnt Reporter | 18 | [8] |

| RK-287107 (40c) | COLO-320DM | Proliferation | 1.8 | [11] |

| COLO-320DM | Wnt Reporter | 0.8 | [11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of TNKS2 inhibitors.

In Vitro TNKS2 Histone Ribosylation Assay (Chemiluminescent)

This assay measures the enzymatic activity of TNKS2 by detecting the PARsylation of histone proteins.

Materials:

-

Purified recombinant TNKS2 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Assay Buffer

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Plate reader capable of measuring chemiluminescence

Protocol:

-

Plate Preparation: Histone proteins are pre-coated onto a 96-well plate.

-

Enzyme Reaction:

-

Add the TNKS2 enzyme to the assay buffer.

-

Add the test inhibitor (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate for a defined period (e.g., 1 hour) at 30°C to allow for the PARsylation reaction to occur.

-

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

-

Wash the plate to remove unbound Streptavidin-HRP.

-

Add the chemiluminescent HRP substrate.

-

-

Data Acquisition: Immediately measure the chemiluminescence using a plate reader. The signal intensity is proportional to the TNKS2 activity.

-

Data Analysis: Calculate the IC50 values by plotting the inhibitor concentration versus the percentage of TNKS2 inhibition.

(Protocol based on the principles described in the TNKS2 Histone Ribosylation Assay Kit by BPS Bioscience.[12])

Wnt/β-catenin Reporter (TOPFlash) Assay

This cell-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash plasmid (containing TCF/LEF binding sites upstream of a luciferase reporter gene)

-

FOPFlash plasmid (mutated TCF/LEF binding sites, as a negative control)

-

Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent

-

Wnt3a conditioned media or LiCl (to activate the Wnt pathway)

-

Test inhibitor

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.

-

Pathway Activation and Inhibition:

-

After 24 hours, replace the medium with fresh medium containing Wnt3a or LiCl to activate the Wnt pathway.

-

Add the test inhibitor at various concentrations.

-

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.

-

Luciferase Measurement:

-

Measure the firefly luciferase activity (from TOPFlash/FOPFlash).

-

Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control (uninhibited, Wnt-activated) cells to determine the inhibitory effect of the compound.

Cell Viability (MTS) Assay

This assay determines the effect of the inhibitor on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., COLO-320DM)

-

96-well plate

-

Complete growth medium

-

Test inhibitor

-

MTS reagent

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After allowing the cells to adhere (typically 24 hours), treat them with various concentrations of the test inhibitor. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Drug Discovery and Development Workflow

The discovery of potent and selective TNKS2 inhibitors often follows a structure-guided drug design approach.

Caption: A typical workflow for the discovery and development of a TNKS2 inhibitor.

This workflow often begins with high-throughput screening or fragment-based screening to identify initial hit compounds.[7] Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, are then employed to understand how these hits bind to the TNKS2 active site.[3] This structural information guides medicinal chemistry efforts to optimize the lead compounds, improving their potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[8] Promising candidates then undergo extensive in vitro and in vivo testing before advancing to preclinical development.

Conclusion

This compound and other selective TNKS2 inhibitors represent a promising class of targeted therapies for Wnt-dependent cancers. This technical guide provides a foundational understanding of their mechanism of action, a summary of their biological activity, and detailed protocols for their evaluation. The continued development of potent and selective TNKS2 inhibitors, guided by the principles and methodologies outlined herein, holds significant potential for advancing cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genecards.org [genecards.org]

- 3. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Functions of TNKS1 and Its Relationship with Wnt/β-Catenin Pathway in Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rcsb.org [rcsb.org]

- 12. bpsbioscience.com [bpsbioscience.com]

Target Validation of Tankyrase 2 Inhibition in Colorectal Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperactivation of the Wnt/β-catenin signaling pathway is a critical driver in the majority of colorectal cancers (CRC), often initiated by mutations in the Adenomatous polyposis coli (APC) gene.[1] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in potentiating Wnt signaling.[2][3] They do so by targeting AXIN1/2, key components of the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation) and subsequent proteasomal degradation.[2][4] This leads to the stabilization and nuclear translocation of β-catenin, and ultimately, the transcription of oncogenic target genes.[5] Inhibition of tankyrase activity presents a promising therapeutic strategy to suppress Wnt-driven tumor growth by stabilizing Axin proteins and promoting β-catenin degradation.[3][4] This technical guide provides an in-depth overview of the target validation of TNKS2 in CRC models, using a representative TNKS2 inhibitor, herein referred to as TNKS-2-IN-1, based on preclinical data from various potent and selective tankyrase inhibitors.

Mechanism of Action: this compound in the Wnt/β-catenin Pathway

This compound is a small molecule inhibitor that targets the catalytic PARP domain of TNKS1 and TNKS2.[4] By inhibiting the enzymatic activity of tankyrases, this compound prevents the PARsylation of AXIN1 and AXIN2.[3] This leads to the stabilization and accumulation of Axin proteins, thereby enhancing the assembly and activity of the β-catenin destruction complex.[2] The destruction complex then effectively phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[5] The reduction in nuclear β-catenin levels leads to the downregulation of Wnt target genes, such as MYC and AXIN2, resulting in decreased cancer cell proliferation and tumor growth.[2]

Data Presentation

In Vitro Efficacy of TNKS Inhibitors in Colorectal Cancer Cell Lines

The anti-proliferative activity of various TNKS inhibitors has been evaluated across a panel of CRC cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities, with some cell lines exhibiting high sensitivity to tankyrase inhibition.

| Compound | Cell Line | APC Status | IC50 (µM) | Reference |

| UAT-B | SW480 | Mutant | 0.11 | [6] |

| SW620 | Mutant | 0.43 | [6] | |

| HCT116 | Wild-type | 0.21 | [6] | |

| RKO | Wild-type | 65.46 | [6] | |

| DLD-1 | Mutant | 0.36 | [6] | |

| G007-LK | COLO-320DM | Mutant | < 0.2 | [7] |

| RK-287107 | COLO-320DM | Mutant | IC50 for TNKS1: 0.0143, TNKS2: 0.0106 | [8] |

| SW403 | Mutant | Not specified | [2] |

In Vivo Efficacy of TNKS Inhibitors in Colorectal Cancer Xenograft Models

The anti-tumor efficacy of TNKS inhibitors has been demonstrated in several preclinical xenograft models of human CRC.

| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |

| G007-LK | COLO-320DM | 100 mg/kg, daily | Not specified, significant inhibition | [3][9] |

| SW403 | 100 mg/kg, daily | 71 | [9] | |

| HCT-15 | Not specified | Not sensitive | [9] | |

| DLD-1 | Not specified | Not sensitive | [9] | |

| RK-287107 | COLO-320DM | Intraperitoneal or oral | Significant suppression | [2][10] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Opaque-walled 96-well or 384-well plates

-

CRC cell lines

-

Culture medium

-

This compound (or other TNKS inhibitors)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed CRC cells in opaque-walled multiwell plates in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.[11]

-

Incubate the plates overnight to allow for cell attachment.

-

Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time period (e.g., 48 or 72 hours).[6]

-

Equilibrate the plates to room temperature for approximately 30 minutes.[12]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values using appropriate software.

Western Blotting for Wnt Pathway Proteins

This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway following treatment with this compound.

Materials:

-

CRC cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-TNKS1/2, anti-AXIN1, anti-AXIN2, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Lyse the treated and control cells with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescence detection system.

In Vivo Xenograft Tumor Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

CRC cell line (e.g., COLO-320DM)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers

Protocol:

-

Subcutaneously implant CRC cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[9]

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal or oral) and schedule (e.g., daily).[2]

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.[9]

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting or gene expression analysis).[9]

Conclusion

The target validation of TNKS2 in colorectal cancer models demonstrates a compelling rationale for the development of tankyrase inhibitors as a therapeutic strategy. The representative data for "this compound" compiled from various potent inhibitors show significant anti-proliferative effects in CRC cell lines and anti-tumor efficacy in preclinical xenograft models. The mechanism of action, centered on the stabilization of the β-catenin destruction complex via Axin accumulation, is well-supported by molecular data. The provided experimental protocols offer a framework for researchers to further investigate and validate novel TNKS inhibitors. While challenges such as potential on-target intestinal toxicity need to be carefully managed, the continued exploration of tankyrase inhibition holds promise for the treatment of Wnt-driven colorectal cancers.[9][13]

References

- 1. biorxiv.org [biorxiv.org]

- 2. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. OUH - Protocols [ous-research.no]

- 13. aacrjournals.org [aacrjournals.org]

The Inhibition of Tankyrase 2: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tankyrase 2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family, has emerged as a critical regulator of diverse cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the biological functions associated with TNKS2 inhibition. It delves into the molecular mechanisms by which TNKS2 modulates key signaling pathways, most notably the Wnt/β-catenin cascade, and its roles in telomere maintenance and DNA damage repair. This document summarizes key quantitative data, provides detailed experimental protocols for studying TNKS2 inhibition, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Biological Functions of Tankyrase 2

Tankyrase 2 is a multifaceted enzyme involved in a variety of cellular functions primarily through its poly(ADP-ribosyl)ation (PARsylation) activity. This post-translational modification targets specific proteins for ubiquitination and subsequent proteasomal degradation.[1]

Regulation of Wnt/β-catenin Signaling

The most well-characterized function of TNKS2 is its role as a positive regulator of the canonical Wnt/β-catenin signaling pathway.[2] TNKS2, along with its homolog Tankyrase 1 (TNKS1), targets Axin1 and Axin2, key scaffolding proteins of the β-catenin destruction complex, for PARsylation.[3][4] This modification leads to the ubiquitination and degradation of Axin, resulting in the stabilization and nuclear accumulation of β-catenin, and the subsequent activation of Wnt target genes that drive cell proliferation.[3][5] Inhibition of TNKS2 stabilizes Axin, thereby promoting the degradation of β-catenin and attenuating Wnt signaling.[3][6] This function is of particular interest in cancers with aberrant Wnt pathway activation, such as many colorectal cancers.[6]

Telomere Maintenance

Tankyrase 2 is also implicated in the regulation of telomere length.[7][8] It interacts with and PARsylates the telomeric repeat-binding factor 1 (TRF1), a component of the shelterin complex that protects telomeres.[8] PARsylation of TRF1 by TNKS2 leads to its dissociation from telomeres, allowing for telomerase-mediated telomere elongation.[7][8] Inhibition of TNKS2 can therefore impact telomere homeostasis, a process crucial for the sustained proliferation of cancer cells.[2]

DNA Damage Response

Emerging evidence suggests a role for TNKS2 in the DNA damage response (DDR).[9][10] TNKS2 has been shown to be recruited to sites of DNA double-strand breaks (DSBs) and to promote homologous recombination (HR), a major DNA repair pathway.[9][10] Inhibition of TNKS2 may therefore sensitize cancer cells to DNA-damaging agents.[11]

Other Cellular Processes

Beyond these core functions, TNKS2 has been linked to various other cellular processes, including glucose metabolism, mitosis, and the regulation of other tumor suppressors like PTEN and angiomotin.[1]

Quantitative Data on Tankyrase 2 Inhibition

The following tables summarize key quantitative data related to the inhibition of TNKS2, providing a comparative overview of inhibitor potencies and their effects on cancer cell lines.

Table 1: IC50 Values of Selected Tankyrase 2 Inhibitors

| Inhibitor | TNKS2 IC50 (nM) | TNKS1 IC50 (nM) | Reference(s) |

| G007-LK | 25 | 46 | [12] |

| XAV939 | 4 | 11 | [6] |

| RK-287107 | 10.6 | 14.3 | [6] |

| Compound [I] | 1.5 | - | [13] |

| Compound [II] | 11 | - | [13] |

Table 2: Growth Inhibition (GI50) of G007-LK in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference(s) |

| COLO 320DM | Colorectal Cancer | 0.43 - 1.5 | [14] |

| SW403 | Colorectal Cancer | Sensitive (<0.2) | [11] |

| OVCAR-4 | Ovarian Cancer | Sensitive (<0.2) | [15] |

| H23 | Lung Cancer | Sensitive (<0.2) | [15] |

| RKO | Colorectal Cancer | Resistant | [11] |

| HCT-116 | Colorectal Cancer | Resistant | [11] |

| DLD-1 | Colorectal Cancer | Resistant | [11] |

Table 3: Qualitative and Semi-Quantitative Effects of TNKS2 Inhibition on Protein Levels

| Treatment | Cell Line | Effect on Axin1/2 Levels | Effect on β-catenin Levels | Reference(s) |

| XAV939 (10 µM) | MDA-MB-231, MCF-7 | Increased Axin1 and Axin2 | Decreased | [1] |

| XAV939 (10 µM) | SW480, SW620 | Increased Axin | Decreased total and nuclear β-catenin | [10] |

| G007-LK | SW480 | Increased Axin2 | Decreased total and active β-catenin | [14] |

| TNKS1/2 siRNA | HepG2, Huh7 | - | Decreased nuclear β-catenin | [16] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using the DOT language for Graphviz.

Caption: Wnt/β-catenin signaling pathway and the effect of TNKS2 inhibition.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for MTS/MTT cell viability assay.

Experimental Protocols